2,5-Dibenzoylthiophene
Overview
Description
2,5-Dibenzoylthiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound this compound is characterized by the presence of two benzoyl groups attached to the 2 and 5 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoylthiophene typically involves the reaction of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl groups are introduced at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibenzoylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,5-Dibenzoylthiophene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2,5-Dibenzoylthiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
2,5-Diphenylthiophene: Similar in structure but with phenyl groups instead of benzoyl groups.
2,5-Dimethylthiophene: Contains methyl groups at the 2 and 5 positions.
2,5-Dibromo- and 2,5-Dichlorothiophenes: Halogenated derivatives with bromine or chlorine atoms.
Uniqueness: 2,5-Dibenzoylthiophene is unique due to the presence of benzoyl groups, which impart distinct chemical properties and reactivity compared to other thiophene derivatives
Properties
IUPAC Name |
(5-benzoylthiophen-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-12-16(21-15)18(20)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHPIPJYBMFSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501381 | |
Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72612-47-6 | |
Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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